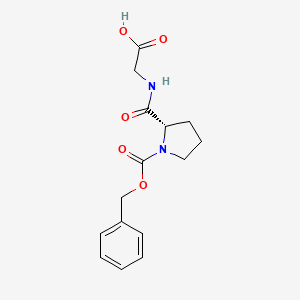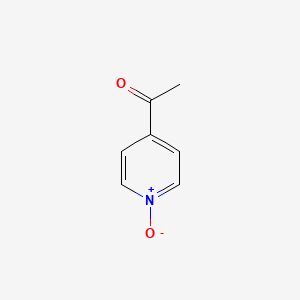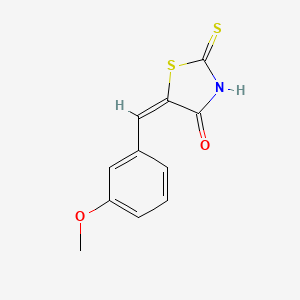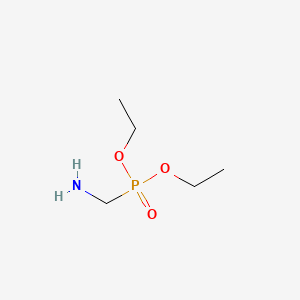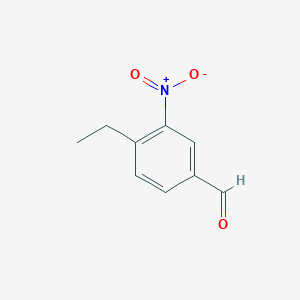![molecular formula C8H6BF3O3 B1596740 [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid CAS No. 213701-14-5](/img/structure/B1596740.png)
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid
Overview
Description
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid, also known as TFEB, is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical synthesis, and material science.
Scientific Research Applications
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been widely used in scientific research due to its potential applications in drug discovery and chemical synthesis. [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been shown to inhibit the activity of proteasome, a cellular complex that plays a critical role in protein degradation. This inhibition has been shown to have potential therapeutic applications in the treatment of cancer, as cancer cells are highly dependent on proteasome activity for their survival. Additionally, [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been used as a ligand in the Suzuki-Miyaura cross-coupling reaction, a widely used method for the synthesis of biaryl compounds.
Mechanism of Action
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid inhibits the activity of proteasome by binding to the active site of the complex. This binding prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death.
Biochemical and Physiological Effects
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been shown to have both biochemical and physiological effects. Inhibition of proteasome activity by [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid leads to the accumulation of misfolded and damaged proteins within the cell, ultimately leading to cell death. Additionally, [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been shown to induce apoptosis, a programmed cell death mechanism that plays a critical role in development and homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid is its potential therapeutic applications in the treatment of cancer. Additionally, [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been shown to be a highly effective ligand in the Suzuki-Miyaura cross-coupling reaction. However, one limitation of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid is its potential toxicity, which must be carefully considered in any application.
Future Directions
There are several future directions for research on [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid. One potential area of research is the development of more potent and selective inhibitors of proteasome activity. Additionally, research could focus on the development of new synthetic methods for [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid and its derivatives. Finally, research could explore the potential applications of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid in material science, particularly in the development of new functional materials.
Conclusion
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug discovery, chemical synthesis, and material science. [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been shown to inhibit the activity of proteasome, leading to potential therapeutic applications in the treatment of cancer. Additionally, [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has been shown to be a highly effective ligand in the Suzuki-Miyaura cross-coupling reaction. While [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid has several advantages, its potential toxicity must be carefully considered in any application. Future research could focus on the development of more potent and selective inhibitors of proteasome activity, new synthetic methods for [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid and its derivatives, and the potential applications of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid in material science.
properties
IUPAC Name |
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZDWIPSGNEJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=C(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375360 | |
| Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid | |
CAS RN |
213701-14-5 | |
| Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213701-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



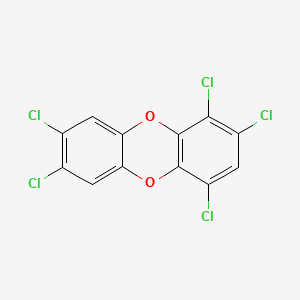


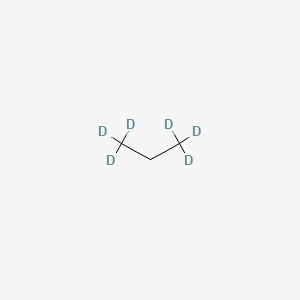
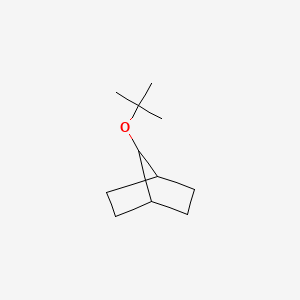
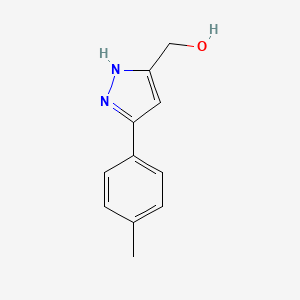
![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)

